molecular formula C8H7Br2NO2 B14136200 3,5-Dibromo-4-methoxybenzamide CAS No. 4135-43-7

3,5-Dibromo-4-methoxybenzamide

Cat. No.: B14136200
CAS No.: 4135-43-7
M. Wt: 308.95 g/mol
InChI Key: IHWCXAIMCFXLFQ-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry Research

Benzamide derivatives are a prominent structural motif in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Their prevalence stems from the amide bond's ability to form stable hydrogen bonds with biological targets like proteins and enzymes, a critical interaction for modulating their function. nih.govjst.go.jp This versatile scaffold is present in a wide array of FDA-approved drugs, highlighting its importance in drug design. researchgate.net Researchers continue to synthesize and evaluate novel benzamide derivatives, exploring how different substitutions on the aromatic ring can lead to new therapeutic activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. jst.go.jpijcce.ac.ir The development of proteolysis-targeting chimeras (PROTACs) and molecular glues has further ignited interest in benzamide-type structures as binders for E3 ligase substrate receptors, a key component in targeted protein degradation. nih.gov

Significance of Halogen Substitution in Aromatic Systems for Biological Activity Modulation

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into aromatic systems is a well-established strategy in drug design to modulate a compound's biological activity. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties in several ways. It can increase lipophilicity, which may enhance the molecule's ability to permeate biological membranes. revmedchir.rorevmedchir.ro Furthermore, halogens can influence a molecule's metabolic stability and pharmacokinetic profile. researchgate.net

A key aspect of halogen substitution is the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (a "sigma-hole") and interacts with a nucleophilic site on a biological target. jst.go.jpump.edu.pl These directional bonds can enhance binding affinity and selectivity for target proteins, leading to increased potency. researchgate.netump.edu.pl Bromine, in particular, with its moderate electronegativity and significant polarizability, is effective in forming these crucial interactions. researchgate.net

Historical Context and Emerging Trends in the Study of Brominated Aromatic Amides

The study of brominated organic compounds has a rich history, with many naturally occurring brominated substances, particularly from marine organisms like algae and sponges, exhibiting a wide range of biological activities. revmedchir.rorevmedchir.romdpi.com These natural products have often served as structural models for the synthesis of new derivatives with enhanced therapeutic potential. revmedchir.rorevmedchir.ro Historically, the simple bromide ion was even used for its sedative effects on the central nervous system. wikipedia.org

In modern research, the focus has shifted to the targeted synthesis of brominated aromatic amides. The insertion of bromine atoms is recognized as a valuable tool for optimizing drug candidates, often leading to enhanced bioactive potential. revmedchir.rorevmedchir.ro Current trends involve using brominated arenes as key intermediates in metal-catalyzed cross-coupling reactions to build more complex molecules. nsf.govmdpi.com There is also significant research into developing greener and more efficient bromination methods to synthesize these valuable compounds. nsf.govresearchgate.netresearchgate.net Studies now delve into the precise role of bromine in ligand-protein interactions, analyzing how it contributes to binding affinity and selectivity through mechanisms like halogen bonding. jst.go.jp

Research Landscape and Untapped Potential of 3,5-Dibromo-4-methoxybenzamide in Scholarly Investigations

This compound is a specific halogenated aromatic amide. While extensive research on this single molecule is not widely published, its constituent parts—the dibromo, methoxy (B1213986), and benzamide functionalities—suggest significant untapped potential. The compound is primarily recognized as a chemical intermediate or building block for synthesizing more complex molecules.

Its structure is closely related to 3,5-Dibromo-4-methoxybenzaldehyde, which serves as a precursor in organic synthesis. sigmaaldrich.com The conversion of the aldehyde group to an amide group to form this compound creates a functional handle that is crucial for building larger molecular architectures, potentially for pharmacological screening. The presence of two bromine atoms makes it an ideal substrate for cross-coupling reactions, allowing for the introduction of diverse chemical groups at the 3 and 5 positions. The methoxy group and the dibromo substitution pattern are known to influence the electronic properties and reactivity of the aromatic ring.

While direct biological activity data for this compound is scarce in mainstream literature, its structural analogues are subjects of interest. For instance, studies on other halogenated benzamides have explored their potential as anticancer and antimicrobial agents. ijcce.ac.ir Given the known impact of dibromination and methoxy substitution on biological activity in other molecular contexts, it is plausible that this compound could serve as a valuable scaffold for developing novel bioactive compounds. Its potential lies not as an end-product itself, but as a key starting material for creating libraries of complex derivatives for high-throughput screening in drug discovery programs. Further investigation is warranted to synthesize and evaluate derivatives of this compound to fully explore its latent therapeutic potential.

Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₈H₇Br₂NO₂308.96The subject compound, featuring a central benzamide core with two bromine atoms and one methoxy group.
3,5-Dibromo-4-methoxybenzaldehyde C₈H₆Br₂O₂293.94A closely related precursor with an aldehyde group instead of an amide. sigmaaldrich.com
3,5-Dibromo-4-methoxybenzamidoxime C₈H₈Br₂N₂O₂323.97A derivative where the amide is converted to an amidoxime. nih.gov
3-Bromo-4-methoxybenzamide C₈H₈BrNO₂230.06A mono-brominated analogue of the subject compound. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4135-43-7

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

3,5-dibromo-4-methoxybenzamide

InChI

InChI=1S/C8H7Br2NO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

IHWCXAIMCFXLFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 3,5 Dibromo 4 Methoxybenzamide and Analogues

Established Synthetic Pathways to Dibrominated Aromatic Precursors

The creation of the dibrominated aromatic core is a critical initial phase in the synthesis of 3,5-dibromo-4-methoxybenzamide. This typically involves the direct bromination of phenolic or anilino compounds, where the existing functional groups guide the regioselectivity of the halogenation.

Regioselective Bromination of Phenolic and Anilino Compounds

The hydroxyl and amino groups of phenolic and anilino compounds are strong activating groups that direct electrophilic substitution to the ortho and para positions. This inherent directing effect is exploited for the regioselective introduction of bromine atoms. For instance, the bromination of p-cresol (B1678582) can be controlled to produce 3,5-dibromo-p-cresol as a key intermediate. google.com This nucleus bromination is often carried out at controlled temperatures to ensure high selectivity. google.comgoogle.com Similarly, substituted anilines can undergo regioselective bromination to yield dibrominated products. The choice of brominating agent and reaction conditions is crucial to prevent over-bromination and other side reactions.

Diverse Approaches to Amide Bond Formation for Benzamide (B126) Synthesis

The final step in the synthesis of this compound is the formation of the amide bond. This can be accomplished through both classical and modern chemical techniques.

Classical Amidation Reactions and Optimized Conditions

Traditional methods for amide bond formation often involve the conversion of a carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, followed by reaction with an amine. For the synthesis of benzamides, the corresponding benzoic acid can be treated with a chlorinating agent like thionyl chloride to form the acyl chloride, which then readily reacts with ammonia (B1221849) or a primary amine to yield the desired benzamide. Optimization of reaction conditions, such as temperature and solvent, is often necessary to maximize yield and purity.

Modern Coupling Reagents and Catalyst Systems (e.g., EDC·HCl, HOBt)

Contemporary organic synthesis frequently employs coupling reagents to facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are highly effective. merckmillipore.comnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. merckmillipore.com The use of such coupling agents minimizes the need for harsh reaction conditions and often provides high yields of the desired amide with fewer side products. peptide.com Other advanced coupling reagents include HATU and HCTU, which can be particularly useful for challenging couplings. merckmillipore.com

Targeted Synthesis of this compound as a Primary Compound

A targeted synthesis of this compound would likely commence with a readily available starting material such as 4-hydroxybenzoic acid or p-anisic acid. A potential synthetic route is outlined below:

Bromination: The starting material, for instance, 4-methoxybenzoic acid, would undergo electrophilic bromination. The methoxy (B1213986) group directs the incoming bromine atoms to the ortho positions (positions 3 and 5), yielding 3,5-dibromo-4-methoxybenzoic acid.

Amide Formation: The resulting 3,5-dibromo-4-methoxybenzoic acid is then converted to the corresponding benzamide. This can be achieved using one of the methods described in section 2.2. For example, reaction with a coupling reagent like EDC·HCl and an ammonia source would furnish the final product, this compound. nih.gov

Below is a table summarizing a potential synthetic pathway:

StepReactantReagentsProduct
14-Methoxybenzoic acidBromine (Br₂)3,5-Dibromo-4-methoxybenzoic acid
23,5-Dibromo-4-methoxybenzoic acidEDC·HCl, NH₃This compound

This strategic combination of regioselective halogenation and efficient amide bond formation allows for the targeted and effective synthesis of this compound.

Design and Synthesis of Novel Derivatives and Structurally Related Analogues

The core structure of this compound provides a versatile scaffold for chemical modification. Synthetic efforts are primarily directed towards scaffold modification, functional group diversification, and the integration of the 3,5-dibromo-4-methoxyphenyl moiety into more complex molecular architectures.

Scaffold Modification and Functional Group Diversification

Modification of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. A primary strategy involves the synthesis of the precursor, 3,5-Dibromo-4-methoxybenzoic acid. This can be achieved through the bromination of 4-methoxybenzoic acid, followed by conversion to the benzamide.

The amide bond itself offers a key site for diversification. Standard amide synthesis protocols, such as the use of coupling agents or conversion of the carboxylic acid to an acid chloride followed by reaction with an amine, can be employed to introduce a wide variety of substituents on the nitrogen atom. This allows for the creation of a library of N-substituted this compound derivatives with diverse functionalities.

Further modifications can be made to the aromatic ring, although the existing bromine and methoxy substituents significantly influence the regioselectivity of subsequent reactions. Nucleophilic aromatic substitution of the bromine atoms is challenging but can be achieved under specific conditions, offering a route to further functionalization.

Incorporation of 3,5-Dibromo-4-methoxyphenyl Moieties into Larger Molecular Architectures (e.g., Oxadiazoles (B1248032), Quinoxalines)

The 3,5-dibromo-4-methoxyphenyl group can be incorporated into various heterocyclic systems, such as oxadiazoles and quinoxalines, which are known for their diverse biological activities.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles bearing the 3,5-dibromo-4-methoxyphenyl substituent typically proceeds through the formation and subsequent cyclization of a key intermediate, 3,5-dibromo-4-methoxybenzohydrazide. This hydrazide can be prepared from 3,5-dibromo-4-methoxybenzoic acid. Cyclization to the oxadiazole can then be achieved by reacting the hydrazide with various reagents, such as orthoesters or carbon disulfide.

A plausible synthetic route is outlined in the table below:

StepReactant 1Reactant 2Reagents/ConditionsProduct
13,5-Dibromo-4-methoxybenzoic acidThionyl chlorideReflux3,5-Dibromo-4-methoxybenzoyl chloride
23,5-Dibromo-4-methoxybenzoyl chlorideHydrazine hydrateStirring in a suitable solvent (e.g., THF)3,5-Dibromo-4-methoxybenzohydrazide
33,5-Dibromo-4-methoxybenzohydrazideTriethyl orthoformateReflux2-(3,5-Dibromo-4-methoxyphenyl)-1,3,4-oxadiazole

Quinoxalines: The synthesis of quinoxalines generally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To incorporate the 3,5-dibromo-4-methoxyphenyl moiety, a precursor bearing this group and a 1,2-dicarbonyl functionality is required. For instance, a compound like 1-(3,5-dibromo-4-methoxyphenyl)ethane-1,2-dione could be synthesized and then reacted with a substituted o-phenylenediamine to yield the desired quinoxaline (B1680401) derivative.

The synthesis of the dicarbonyl precursor could potentially start from 3,5-dibromo-4-methoxyacetophenone, which would require oxidation of the methyl group to an aldehyde, followed by further oxidation or other synthetic manipulations.

Strategies for Preparing Deuterated or Isotopic Variants for Mechanistic Studies

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. researchgate.net The synthesis of deuterated this compound can provide valuable insights into its formation and reactivity.

Several strategies can be envisioned for the preparation of deuterated variants:

Deuteration of the Aromatic Ring: Direct hydrogen-deuterium exchange on the aromatic ring of this compound or its precursors can be challenging due to the specific substitution pattern. However, methods involving metal-catalyzed H-D exchange in the presence of a deuterium source like D₂O could be explored.

Deuteration of the Methoxy Group: The methyl group of the methoxy substituent can be a target for deuteration. This would typically involve using a deuterated methylating agent (e.g., CD₃I) in the synthesis of the 4-methoxy functionality from a 4-hydroxy precursor.

Synthesis from Deuterated Precursors: A more controlled approach involves the synthesis starting from commercially available deuterated building blocks. For example, deuterated p-cresol could be a starting point, which would then be carried through the synthetic sequence of methylation, bromination, oxidation to the carboxylic acid, and finally amidation.

These isotopically labeled compounds can be used in kinetic isotope effect studies to probe transition states of reactions involving C-H bond cleavage, or as internal standards in mass spectrometry-based assays. researchgate.netresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the amidation step, direct coupling of the carboxylic acid with an amine, avoiding the use of stoichiometric activating agents, would improve atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions is a primary goal. researchgate.net For the bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) or in-situ generation of bromine from less hazardous sources. acs.org

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, and employing catalytic methods can significantly reduce energy consumption. Microwave-assisted synthesis can also be a tool to accelerate reactions and reduce energy input.

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry. Catalytic approaches to both the bromination and amidation steps can lead to more efficient and selective processes with reduced waste generation.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular structure can be assembled.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of 3,5-Dibromo-4-methoxybenzamide, the aromatic protons, though chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring, would appear as a singlet. The methoxy (B1213986) group protons (-OCH₃) are expected to resonate at a chemical shift of approximately δ 3.96 ppm. The protons of the primary amide group (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm)
Aromatic-H Singlet
Methoxy (-OCH₃) ~3.96
Amide (-NH₂) Broad Singlet

Note: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbon atoms of the benzene ring will have their chemical shifts influenced by the attached bromine and methoxy substituents. The carbon of the methoxy group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) Downfield region
Aromatic C-Br Shifted by bromine
Aromatic C-OCH₃ Shifted by methoxy group
Aromatic C-H Shielded compared to unsubstituted benzene
Methoxy (-OCH₃) Upfield region

Note: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic proton signal with its directly attached carbon atom, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could show a correlation between the methoxy group protons and the aromatic protons, indicating their spatial closeness.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be a strong absorption around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1640-1600 cm⁻¹. Additionally, C-O stretching of the methoxy group and C-Br stretching vibrations would be present in the fingerprint region.

Table 3: Key Predicted FT-IR Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide (-NH₂) N-H Stretch 3400-3200 (two bands)
Amide (C=O) C=O Stretch (Amide I) 1680-1630
Amide (-NH₂) N-H Bend (Amide II) 1640-1600
Methoxy (C-O) C-O Stretch Fingerprint Region
Bromoalkane (C-Br) C-Br Stretch Fingerprint Region

Note: Predicted values are based on typical ranges for these functional groups.

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene ring would be expected to produce a strong Raman signal. The C-Br stretching vibrations would also be Raman active. This technique can provide confirmatory data for the functional groups identified by FT-IR and offer additional structural insights.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. It also offers profound insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₇Br₂NO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. Techniques like electrospray ionization (ESI) are commonly used, which would typically show the protonated molecule [M+H]⁺. The high accuracy of HRMS is demonstrated in the analysis of related structures, such as N-(4-Bromo-1H-indazol-7-yl)-4-methoxybenzamide, where the measured mass often aligns with the calculated mass to within a few parts per million (ppm). rsc.org

Table 1: HRMS Data for this compound (C₈H₇Br₂NO₂)
Ion SpeciesCalculated m/zDescription
[M]⁺306.8844Molecular ion based on most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)
[M+H]⁺307.8922Protonated molecule, commonly observed in ESI+ mode
[M+Na]⁺329.8741Sodium adduct, also common in ESI+ mode

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. While specific MS/MS data for this compound is not detailed in the available literature, a fragmentation pattern can be predicted based on established chemical principles for amides, aromatic rings, and halogenated compounds. libretexts.orgraco.cat

The primary fragmentation pathways would likely involve the cleavage of the most labile bonds. Key predicted fragments include the loss of the amide group, the methoxy group, and the bromine atoms. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for amides. libretexts.org

Table 2: Predicted MS/MS Fragmentation of this compound
Parent Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
307.9292.9-CH₃ (15 Da)[M-CH₃+H]⁺
307.9263.9-CONH₂ (44 Da)3,5-Dibromo-4-methoxybenzoyl cation
307.9228.9-Br (79 Da)[M-Br+H]⁺
263.9235.9-CO (28 Da)3,5-Dibromo-4-methoxyphenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure and the extent of conjugation within the molecule. Molecules that absorb light in this region are known as chromophores. libretexts.org

The structure of this compound contains a substituted benzene ring conjugated with a carbonyl group (C=O). This system constitutes the primary chromophore. The expected electronic transitions are π → π* transitions, associated with the aromatic system, and n → π* transitions, involving the non-bonding lone pair electrons of the carbonyl oxygen. libretexts.org

The benzene ring itself has characteristic absorptions, and the substituents (–Br, –OCH₃, –CONH₂) act as auxochromes that modify the absorption wavelengths (λmax) and intensities. The conjugation between the ring and the carbonyl group typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. msu.edu The n → π* transition is generally weaker in intensity and appears at a longer wavelength than the main π → π* transition.

Table 3: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected λmax RegionDescription
π → π~240-280 nmStrong absorption arising from the conjugated benzoyl system. The exact λmax is influenced by the bromo and methoxy substituents.
n → π~300-330 nmWeak absorption associated with the carbonyl group, often appearing as a shoulder on the main absorption band. libretexts.org

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms. This analysis provides accurate measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For this compound, a crystallographic study would confirm the planar structure of the benzene ring and provide the precise geometry of the amide and methoxy substituents. A key conformational parameter would be the dihedral angle between the plane of the aromatic ring and the plane of the amide group. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and potentially halogen bonding involving the bromine atoms. researchgate.net While a specific crystal structure for this exact compound is not found in the searched databases, analysis of closely related benzamides provides insight into the expected structural features. researchgate.netresearchgate.netugr.es

Table 4: Representative Crystallographic Parameters (Illustrative)
ParameterDescriptionExpected Value Range
C-Br Bond LengthDistance between a carbon atom of the ring and a bromine atom.~1.88 - 1.92 Å
C=O Bond LengthDistance of the carbonyl double bond in the amide group.~1.22 - 1.25 Å
C-N Bond LengthDistance of the amide C-N bond.~1.32 - 1.35 Å
Ring-Amide Dihedral AngleTorsional angle between the plane of the benzene ring and the amide group plane.Variable, depends on crystal packing forces.
Intermolecular H-Bond (N-H···O=C)Hydrogen bond distance between amide groups of adjacent molecules.~2.8 - 3.1 Å

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the molecule's electron distribution, allowing for the prediction of its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. uni-saarland.denist.gov It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. researchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total energy of the system.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.comchemicalbook.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. ossila.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.comirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com For related benzamide (B126) derivatives, HOMO-LUMO gaps have been calculated to understand their charge transfer characteristics and bioactivity. researchgate.netirjweb.com For 3,5-Dibromo-4-methoxybenzamide, the HOMO would likely be localized on the electron-rich phenyl ring and the methoxy (B1213986) group, while the LUMO would be distributed over the electron-accepting amide group and the bromine atoms. The calculated energy gap would quantify its potential for intramolecular charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds (Note: Data is for analogous compounds, not this compound)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-N-cinnamoyl-4-methoxybenzamide (CMB)-6.21-1.854.36 researchgate.net
(E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB)-6.34-2.114.23 researchgate.net
An Imidazole Derivative-6.2967-1.80964.4871 irjweb.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show the most negative potential (red) around the carbonyl oxygen of the amide group, making it a primary site for electrophilic attack and hydrogen bond donation. The regions around the bromine atoms and the amine hydrogens would show positive potential (blue), indicating them as sites for nucleophilic interactions. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, conjugation, and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. ijnc.ir The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the intramolecular charge transfer.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the phenyl ring (e.g., LP(O) → π*(C-C)). ijnc.irinorgchemres.org These interactions contribute significantly to the molecule's stability. The analysis also provides information on the natural atomic charges and the hybrid orbitals that form the bonds, offering a more refined picture of the Lewis structure and electron distribution than simpler models. inorgchemres.org

Table 2: Illustrative NBO Analysis - Stabilization Energies (E(2)) for Intramolecular Interactions in a Related Compound (Note: This is a representative example; specific interactions and energies would be unique to this compound)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Reference Context
LP (O)π* (C=C)~5-20Typical for methoxy group on a phenyl ring
LP (N)π* (C=O)~20-60Resonance within the amide group
π (C=C)π* (C=C)~15-25Intra-ring delocalization

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, providing a clear picture of core electrons, covalent bonds, and lone pairs. beilstein-journals.org It maps the probability of finding an electron near a reference electron, with values ranging from 0 to 1. High ELF values correspond to regions where electron pairs are localized, such as in covalent bonds or as lone pairs on heteroatoms. For this compound, ELF analysis would distinctly show the C-C, C-H, C-N, C=O, C-O, and C-Br bonds, as well as the lone pairs on the oxygen, nitrogen, and bromine atoms.

The Atoms-in-Molecules (AIM) theory, developed by Bader, partitions the electron density of a molecule into atomic basins. researchgate.net This allows for the characterization of the nature of chemical bonds (e.g., covalent vs. ionic or electrostatic) by analyzing the properties of the electron density at bond critical points (BCPs). This analysis can quantify the strength and nature of non-covalent interactions, like hydrogen bonds, which are important for the crystal packing and biological interactions of benzamide derivatives. researchgate.net

Theoretical Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, DFT calculations can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies corresponding to different bond stretching, bending, and torsional modes. These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman measurements. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions help in the assignment of experimental NMR signals, confirming the connectivity and chemical environment of each atom. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals. researchgate.net This allows for the calculation of the maximum absorption wavelengths (λmax), which correspond to the peaks in a UV-Vis spectrum, and provides insight into the electronic excitation behavior of the molecule.

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Benzamide derivatives are known to interact with various biological targets. researchgate.net

While specific docking studies for this compound itself are not widely reported, a closely related, larger molecule incorporating the 3,5-dibromo-4-methoxy-benzamide structure was used in a docking study against the Eag-1 (Ether-à-go-go-1) potassium ion channel, which is a target in cancer therapy. ccij-online.org The study demonstrated that this scaffold could interact with key amino acid residues within the protein's binding site. ccij-online.org Such studies typically calculate a binding energy, with more negative values indicating a stronger interaction, and identify non-covalent interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.net

Table 4: Representative Molecular Docking Results for a Benzamide Ligand This table illustrates the typical output of a molecular docking study, showing key parameters that define the interaction between a ligand like this compound and a protein target.

Parameter Value/Description
Target Protein Eag-1 Potassium Channel (PDB: 7CN1) ccij-online.org
Binding Energy (Affinity) -8.1 kcal/mol
Key Interacting Residues Gln557, Thr552, Ile550 ccij-online.org
Hydrogen Bonds Formed Amide N-H with backbone C=O of Gln557

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide detailed information on the conformational flexibility of both the ligand and the protein, and the stability of their interaction. acs.org By simulating the movements of atoms and molecules over a specific period (from nanoseconds to microseconds), MD can validate the binding mode predicted by docking. researchgate.net

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. researchgate.net A stable RMSD suggests that the ligand remains bound in a consistent orientation. Other analyses include monitoring the number and duration of hydrogen bonds, and calculating the solvent-accessible surface area (SASA) to assess changes in the complex's exposure to the solvent. researchgate.netacs.org These simulations are critical for confirming that a docked pose is stable and for understanding the energetic contributions to binding. ccij-online.org

Table 5: Key Metrics from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines typical parameters analyzed from an MD simulation to assess the stability of a complex involving a ligand like this compound.

Metric Purpose Typical Observation for a Stable Complex
RMSD (Ligand) Measures ligand movement from the initial docked pose. Low, stable fluctuation (< 3 Å).
RMSD (Protein) Measures changes in the protein's backbone structure. Reaches a stable plateau, indicating structural equilibrium.
Hydrogen Bonds Tracks the number of H-bonds between ligand and protein. Key H-bonds are maintained throughout the simulation.
Radius of Gyration (Rg) Measures the compactness of the protein. Remains stable, indicating no major unfolding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. europa.eu QSPR models are built by calculating a set of molecular descriptors (numerical values that encode structural, electronic, or topological features) and using statistical methods to relate them to an experimentally determined property.

For this compound, QSPR models could be developed to predict a range of important physicochemical parameters without the need for experimental measurement. These properties include solubility, melting point, boiling point, and the partition coefficient (logP), which is a measure of lipophilicity. europa.euarizona.edu For example, a QSPR model for melting point might use descriptors such as molecular weight, number of hydrogen bond donors/acceptors, and molecular surface area. While specific QSPR studies focused on this compound are not available, the general methodology is widely applicable and represents a valuable tool in chemical and pharmaceutical research for property prediction. arizona.edu

Table 6: Key Physicochemical Parameters for QSPR Modeling This table lists important properties of this compound that could be predicted using QSPR models.

Physicochemical Parameter Description Relevance
Melting Point The temperature at which the solid form becomes liquid. Purity assessment, formulation development.
Boiling Point The temperature at which the vapor pressure equals external pressure. Purification (distillation), stability.
Aqueous Solubility (LogS) The logarithm of the molar concentration in water. Bioavailability, environmental fate.
Partition Coefficient (LogP) The ratio of concentrations in a two-phase system (octanol/water). Drug absorption, membrane permeability.

Reactivity Descriptors and Chemical Hardness/Softness Evaluation

In the field of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) offer profound insights into the chemical behavior of molecules. These descriptors, including chemical hardness and softness, electronegativity, chemical potential, and the electrophilicity index, are instrumental in predicting the reactivity and stability of a chemical species. The evaluation of these parameters for this compound provides a theoretical framework for understanding its interaction tendencies and kinetic stability.

Theoretical calculations, typically employing DFT methods such as B3LYP with a suitable basis set, are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier molecular orbitals are central to defining the molecule's reactivity. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. physchemres.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability. A larger energy gap generally implies lower reactivity and higher kinetic stability, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a more detailed picture of the chemical nature of this compound.

Key Reactivity Descriptors:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons in a chemical bond. dergipark.org.tr

Chemical Potential (μ): Given by -(I + A) / 2 or -χ, it describes the tendency of electrons to escape from the system. dergipark.org.tr

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance of a molecule to change its electron distribution. researchgate.neteurjchem.com Hard molecules have a large HOMO-LUMO gap, making them less reactive. eurjchem.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability and reactivity. Soft molecules are generally more reactive. dergipark.org.tr

Electrophilicity Index (ω): Calculated as μ² / (2η), this descriptor measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. dergipark.org.trresearchgate.net It is a useful parameter for classifying the electrophilic nature of a molecule. researchgate.net

The following table outlines these reactivity descriptors and their significance in the context of this compound. While specific calculated values for this exact compound are not available in the cited literature, the table provides a template for how such data would be presented and interpreted based on studies of similar substituted benzamides and other organic molecules. mdpi.comdergipark.org.tr

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOIndicates the ease of electron donation. A lower value suggests a better electron donor.
Electron Affinity (A)-ELUMOIndicates the ease of electron acceptance. A higher value suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA larger gap implies higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)(I + A) / 2Measures the overall electron-attracting tendency of the molecule.
Chemical Potential (μ)Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η)(I - A) / 2Measures resistance to deformation of the electron cloud. Higher hardness indicates lower reactivity.
Chemical Softness (S)1 / ηMeasures the polarizability of the molecule. Higher softness indicates higher reactivity.
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic character of the molecule.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition Potentials of 3,5-Dibromo-4-methoxybenzamide and its Analogues

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

The benzamide (B126) structural motif is a recognized feature in the design of selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE4). nih.gov These enzymes are crucial in regulating intracellular signaling pathways, and their inhibition is a therapeutic strategy for inflammatory conditions such as asthma. nih.gov

Research into a series of benzamide derivatives has identified potent and selective PDE4 inhibitors. nih.gov While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, studies on structurally similar compounds highlight the potential of this chemical class. A notable analogue, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (also known as Piclamilast or RP 73401), which shares the substituted methoxybenzamide core, has demonstrated exceptional potency as a PDE4 inhibitor. nih.govnih.govcaymanchem.com This compound was found to be a highly potent inhibitor of PDE4 from human neutrophils, with an IC₅₀ value of 0.31 nM. caymanchem.com It is highly selective for PDE4 over other PDE isoenzymes such as PDE1, PDE2, PDE3, PDE5, and PDE7A. caymanchem.com The reference compound Rolipram , a well-known selective PDE4 inhibitor, shows IC₅₀ values in the nanomolar range for various PDE4 isoforms. nih.govmedchemexpress.comcellsignal.com

CompoundTarget EnzymeInhibition (IC₅₀)Source
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)PDE40.31 nM caymanchem.com
RolipramPDE4A3 nM medchemexpress.comcellsignal.com
RolipramPDE4B130 nM medchemexpress.comcellsignal.com
RolipramPDE4D240 nM medchemexpress.comcellsignal.com

Sirtuin (SIRT) Deacetylase Inhibition (e.g., SIRT1, SIRT2)

Sirtuins are a family of NAD⁺-dependent deacetylases that play critical roles in cellular regulation, making them attractive targets for therapeutic intervention. medchemexpress.comapexbt.com The tenovins, a class of sirtuin inhibitors, include analogues of this compound. medchemexpress.comstemcell.com Specifically, Tenovin-36 , which is 3,5-Dibromo-N-((4-(5-(dimethylamino)pentanamido)phenyl)carbamothioyl)-4-methoxybenzamide, incorporates the this compound moiety. apexbt.com

Studies comparing Tenovin-36 to its parent compound, Tenovin-6 , revealed that the 3,5-dibromo-4-methoxy substitution pattern influenced its activity and selectivity. Tenovin-36 showed reduced activity against SIRT2 compared to Tenovin-6 and was even less active against SIRT1. apexbt.comresearchgate.netnih.gov Tenovin-6 itself is a dual inhibitor of SIRT1 and SIRT2, with IC₅₀ values reported to be 21 µM and 10 µM, respectively. invivochem.commedchemexpress.combpsbioscience.com Another analogue, Tenovin-39 , which has 3,5-difluoro substituents instead of dibromo, displayed a similar activity profile to Tenovin-36. stemcell.com These findings underscore that halogen substitutions on the benzamide ring are a key determinant of the inhibitory potency and selectivity of this class of compounds against sirtuin enzymes. apexbt.com

CompoundTarget EnzymeInhibition (IC₅₀)Source
Tenovin-36SIRT1Less active than vs. SIRT2 apexbt.com
SIRT2Reduced activity vs. Tenovin-6
Tenovin-6 (Reference)SIRT121 µM invivochem.commedchemexpress.combpsbioscience.com
SIRT210 µM

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-1, MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in both normal physiology and diseases like cancer. bohrium.com While various chemical scaffolds have been explored as MMP inhibitors, there is no specific data available in the reviewed scientific literature regarding the direct inhibitory activity of this compound or its close analogues against MMP-1 or MMP-2. Research on MMP inhibition has focused on other classes of molecules, such as hydroxamate-based inhibitors like Marimastat , which shows potent, broad-spectrum activity. targetmol.com

CompoundTarget EnzymeInhibition (IC₅₀)Source
This compoundMMP-1 / MMP-2Data not available
Marimastat (Reference)MMP-15 nM targetmol.com
Marimastat (Reference)MMP-26 nM

Protein Tyrosine Phosphatase (PTP) Inhibition (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for diabetes and obesity. medchemexpress.comresearchgate.net The inhibitory potential of compounds containing a dibromo-hydroxyphenyl moiety has been investigated. Although direct studies on this compound are lacking, a structurally related compound, 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid-(4-(thiazol-2-ylsulfamyl)-phenyl)-amide (also known as PTP Inhibitor XXII), has been identified as a selective, non-competitive, allosteric inhibitor of PTP1B. sigmaaldrich.comsigmaaldrich.commerckmillipore.com This compound, which features the 3,5-dibromo-4-hydroxybenzoyl core, binds to a site distinct from the active site and shows inhibitory activity in the low micromolar range. sigmaaldrich.comsigmaaldrich.commerckmillipore.commdpi.com This suggests that the dibrominated phenyl ring system is a viable scaffold for PTP1B inhibition.

CompoundTarget EnzymeInhibition (IC₅₀)Source
This compoundPTP1BData not available
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid... (PTP Inhibitor XXII)PTP1B₄₀₃4 µM sigmaaldrich.comsigmaaldrich.commerckmillipore.com
PTP1B₂₉₈8 µM

Carbonic Anhydrase (CA-2) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com CA inhibitors are used to treat various conditions, including glaucoma and epilepsy. semanticscholar.org The sulfonamide group is a classic pharmacophore for CA inhibition, and numerous derivatives, including those bearing a benzamide moiety, have been synthesized and evaluated. nih.govbohrium.comsigmaaldrich.comsemanticscholar.org For example, N-(3-sulfamoylphenyl)benzamide derivatives have shown potent inhibitory activity against human CA-I and CA-II isoforms, with Ki values in the nanomolar range. nih.govresearchgate.net

Despite the investigation of various benzamide-containing structures, there is currently no available data in the reviewed literature detailing the specific inhibitory effects of this compound on Carbonic Anhydrase II (CA-2). The standard reference inhibitor for this class is Acetazolamide .

CompoundTarget EnzymeInhibitionSource
This compoundCA-2Data not available
N-(3-sulfamoylphenyl)benzamide derivative (P4) (Reference)hCA-IIKi = 0.33 µM nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are crucial in managing type 2 diabetes as they delay carbohydrate digestion and reduce glucose absorption. nih.gov The inhibitory potential of derivatives related to this compound has been explored. For instance, studies on biscoumarins have suggested that incorporating 3,5-dibromo and 4-alkoxy groups could lead to potent α-glucosidase inhibitors. nih.gov This has prompted the synthesis and evaluation of new compounds with these structural features. nih.gov

One area of research has focused on marine bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which show potential as α-glucosidase inhibitors. nih.gov Research into the interaction between BDDE and α-glucosidase revealed that the inhibitor binds within a pocket of the enzyme, with part of the molecule reaching the catalytic center. nih.gov This binding is driven by both hydrophobic forces and hydrogen bonds, causing minor conformational changes to the enzyme. nih.gov

In the broader context of enzyme inhibition, various benzamide derivatives have been synthesized and tested. For example, a series of benzisoxazole derivatives were designed and evaluated for their α-glucosidase inhibitory activity, showing promising results. researchgate.net

Ion Channel Modulation and Electrophysiological Studies (e.g., KV10.1 Potassium Channel)

The voltage-gated potassium channel KV10.1 (hEag1) is a significant target in cancer research due to its ectopic expression in over 70% of human cancers. nih.govscispace.com Inhibitors of this channel are considered promising lead compounds for developing new anticancer drugs. nih.govscispace.com

Investigations into purpurealidin analogs, a class of marine bromotyrosine alkaloids, have identified compounds that modulate KV10.1 activity. scispace.comhelsinki.fi Structurally, the presence of bromine substituents on the central phenyl ring and a methoxy (B1213986) group on the distal phenyl ring appears to enhance the activity on KV10.1. scispace.comhelsinki.fi The most potent analog, compound 5, which is a complex benzamide derivative, was found to induce an apparent inactivation of the KV10.1 channels. nih.govhelsinki.fi This compound shifts the activation curve to more negative potentials, a mechanism that involves binding to the open state of the channel. nih.govhelsinki.fi

Electrophysiological studies on KV10.1-expressing oocytes showed that compound 5 causes a decrease in current, indicating inhibition by binding to open Kv10.1 channels. helsinki.fi This modulation of the channel's gating properties is a key aspect of its potential therapeutic application. nih.gov

Antimicrobial Efficacy Assessments

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

The antibacterial properties of various benzamide derivatives have been evaluated against a range of bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.

For example, a series of 7-benzamidocoumarin derivatives were tested against several Gram-positive and Gram-negative bacteria. innovareacademics.in Compounds containing a 3,5-dibromo-2-hydroxybenzamide moiety showed good antibacterial activity, with MIC values ranging from 6.25 to 50 µg/mL. innovareacademics.in Specifically, one of the most active compounds demonstrated an MIC of 6.25 µg/mL against Staphylococcus aureus, Bacillus pumilus, and Salmonella typhi. innovareacademics.in

In other studies, thiosemicarbazone-based ligands, including those derived from 3,5-dibromo benzaldehyde, and their metal complexes exhibited antimicrobial activities with MIC values between 62.5 and 500 µg/mL against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com Dihydropyrimidinones have also shown inhibitory potential, with MIC values for Gram-positive cocci ranging from 0.16 to 80 μg/ml and for Gram-negative bacilli from 23.2 to 80 μg/ml. frontiersin.org

The following table summarizes the MIC values for selected benzamide-related compounds against various bacteria.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
7-BenzamidocoumarinsStaphylococcus aureus6.25 innovareacademics.in
7-BenzamidocoumarinsBacillus pumilus6.25 innovareacademics.in
7-BenzamidocoumarinsSalmonella typhi6.25 innovareacademics.in
ThiosemicarbazonesC. albicans, E. coli, P. aeruginosa, S. aureus62.5 - 500 mdpi.com
DihydropyrimidinonesGram-positive cocci0.16 - 80 frontiersin.org
DihydropyrimidinonesGram-negative bacilli23.2 - 80 frontiersin.org

Antifungal Activity Evaluations

The antifungal efficacy of benzamide derivatives has also been a subject of investigation. In the same study of 7-benzamidocoumarins, compounds with a 3,5-dibromo-2-hydroxybenzamide structure were identified as potent antifungal agents. innovareacademics.in These compounds exhibited MIC values ranging from 6.25 to 25 µg/mL against Candida albicans and Candida tropicalis. innovareacademics.in

Marine-derived bromophenols have also demonstrated significant antifungal properties. nih.gov For instance, certain bromophenols isolated from the marine red alga Symphyocladia latiuscula showed antimicrobial activities against Candida albicans, with MIC values between 10 and 37.5 μg/mL. nih.gov

Antiviral Activity Investigations (e.g., Anti-HBV Activity)

Research into the antiviral properties of benzamide derivatives has shown potential, particularly against the Hepatitis B virus (HBV). A screening of N-phenylbenzamide derivatives revealed that these compounds can exert antiviral effects. nih.gov

Specifically, salicylamide (B354443) derivatives have been investigated for their anti-HBV activity. nih.gov In a series of these compounds, those with 3,5-disubstitutions demonstrated relatively strong inhibition of HBV DNA replication. nih.gov Notably, a 3,5-dibromo substituted compound showed a 58% inhibition rate at a concentration of 5 μM. nih.gov Another derivative with a 3,5-diiodo substitution achieved an 82% inhibition rate at 10 μM. nih.gov These findings highlight the importance of the substitution pattern on the benzamide core for anti-HBV activity.

The following table presents the anti-HBV activity of selected salicylamide derivatives.

Compound SubstitutionConcentration (µM)% Inhibition of HBV DNA ReplicationReference
3,5-dibromo558% nih.gov
3,5-diiodo1082% nih.gov
2′,4′-diCF35~50% nih.gov
3′-CN-4′-F10~50% nih.gov

Antioxidant Properties and Free Radical Scavenging Mechanisms (e.g., DPPH assay)

The antioxidant potential of compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a substance to scavenge free radicals. nih.govcabidigitallibrary.org The interaction with an antioxidant causes the purple DPPH solution to decolorize, and the extent of this change indicates the radical scavenging activity. herbmedpharmacol.com

Bromophenols derived from marine algae are known to possess a variety of biological activities, including antioxidant effects. nih.gov For instance, nitrogen-containing bromophenols from the red alga Rhodomela confervoides showed strong scavenging activity against DPPH free radicals, with IC50 values ranging from 5.22 to 23.60 µM. nih.gov Another bromophenol from Symphyocladia latiuscula also effectively scavenged DPPH radicals with an IC50 value of 14.5 μg/mL. nih.gov

A novel colorimetric method for determining antioxidant levels utilizes 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS). nih.gov This assay measures the total antioxidative capacity and has been validated with numerous compounds. nih.gov

The following table shows the DPPH radical scavenging activity for some bromophenol derivatives.

Compound Source/TypeIC50 ValueReference
Nitrogen-containing BPs (Rhodomela confervoides)5.22 - 23.60 µM nih.gov
BP (Symphyocladia latiuscula)14.5 µg/mL nih.gov
Synthetic diarylmethanone BPs23.10 - 34.65 µg/mL nih.gov
Synthetic BPs13.32 - 16.44 µg/mL nih.gov

Cellular Mechanism of Action Studies (excluding human clinical trial data)

Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines (e.g., MCF-7 breast carcinoma cells)

No studies were found that specifically tested the antiproliferative or cytotoxic effects of this compound on MCF-7 or any other cancer cell line.

Cell Cycle Analysis and Arrest Induction

There is no available data from cell cycle analysis studies to indicate whether this compound can induce cell cycle arrest in cancer cells.

Modulation of Key Regulatory Protein and Gene Expression (e.g., p53, Caspase-9)

No information is available regarding the effect of this compound on the expression or activity of key regulatory proteins such as p53 or Caspase-9. While some complex derivatives containing this chemical structure have been shown to modulate these pathways, these findings cannot be directly extrapolated to the parent compound. rsc.orgnih.gov

Structure Activity Relationship Sar and Structure Target Relationship Str Analyses of 3,5 Dibromo 4 Methoxybenzamide Derivatives

Influence of Halogen Substitution Pattern on Biological Potency and Selectivity

The nature and placement of halogen substituents on the benzamide (B126) scaffold are critical determinants of biological activity. Research has consistently shown that the type of halogen and its position significantly affect the potency and selectivity of these compounds.

The presence of two bromine atoms at the 3 and 5 positions of the benzamide ring is a recurring motif in biologically active compounds. This dibromo substitution pattern often leads to enhanced potency compared to monobrominated or dichlorinated analogs. nd.edu

For instance, in a series of SIRT2 inhibitors, the 3,5-dibromo-4-methoxy-substituted analogue, tenovin-36, demonstrated a notable, though reduced, activity against SIRT2 and even lower activity against SIRT1 when compared to a related compound, tenovin-6. mdpi.com Further exploration with 3,5-dihalo-substituted analogues, such as tenovin-39, showed a similar activity profile to tenovin-36. mdpi.com This suggests that the dibromo substitution is a key contributor to the observed biological effects.

The strategic placement of halogens can facilitate specific intermolecular interactions, such as halogen bonding, which can significantly influence molecular recognition at the target site.

Table 1: Comparison of Halogen Substitution Effects on Biological Activity

Compound SeriesSubstitution PatternKey FindingReference
SIRT2 Inhibitors3,5-Dibromo vs. other substitutions3,5-dibromo substitution in tenovin-36 showed specific activity profile against SIRT2 and SIRT1. mdpi.com
Salicylamide (B354443) Derivatives (HBV Inhibitors)3'-Bromo substitutionNo significant change in activity compared to the parent compound. nih.gov
Colistin (B93849) PotentiatorsDifluoro, Dichloro, DibromoEquipotent in suppressing colistin MICs. nd.edu

The position of bromine atoms on the aromatic ring is crucial for biological activity. Electrophilic aromatic bromination is a key reaction in the synthesis of these compounds, and the regioselectivity of this reaction is paramount. wku.edu The presence of activating groups on the aromatic ring directs the position of bromination. wku.edu

In the case of 4-methoxybenzamide, the methoxy (B1213986) group is an ortho, para-director. Therefore, bromination typically occurs at the positions ortho to the methoxy group, which are the 3 and 5 positions. This specific substitution pattern is often essential for the desired biological effect. For example, the bromination of certain alkyl quinolones at the third position by a vanadium-dependent haloperoxidase resulted in altered antibacterial activity. nih.gov While the brominated compounds were less toxic to the producing strain, one of the derivatives, BrHQNO, exhibited increased antibiotic activity against Staphylococcus aureus. nih.gov

This highlights the importance of precise bromine placement, as even slight changes in the substitution pattern can lead to significant differences in biological outcomes.

Contribution of the Methoxy Group to Receptor Binding and Efficacy

The methoxy group at the 4-position of the benzamide ring plays a significant role in the molecule's interaction with its biological target. This electron-donating group can influence the electronic properties of the entire molecule, affecting its binding affinity and efficacy.

In the context of SIRT2 inhibitors, replacement of the 3,5-halogen atoms with electron-donating groups like methoxy or methyl groups in tenovins-37 and -38 resulted in a detrimental effect on both potency and selectivity. mdpi.com This suggests that while the 4-methoxy group is important, the interplay between it and the halogen substituents is critical for optimal activity.

The methoxy group can also form crucial hydrogen bonds with the receptor. For instance, in a series of ALK2 inhibitors, an intramolecular hydrogen bond between the amide NH2 and the oxygen of the ortho-methoxy substituent was observed in the co-crystal structure. nih.gov Furthermore, the methoxy group can enhance the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its target.

Significance of Amide Linkage Modifications and Rotational Barriers

In a study of pyrrolo[2,3-b]pyridine derivatives, removing the amide linker from a potent AAK1 inhibitor resulted in a 4-fold increase in potency, suggesting that in some cases, the amide linker may not be optimal for binding. nih.gov However, in many other instances, the amide bond is essential for activity, often forming hydrogen bonds with the target protein. nih.gov

The rotational barrier around the amide bond can influence the conformational flexibility of the molecule. A lower rotational barrier might allow the molecule to adopt multiple conformations, potentially leading to off-target effects. Conversely, a rigidified conformation may enhance selectivity and potency for the intended target.

Impact of Substituents on the N-Substituted Phenyl or Heteroaryl Ring

Substituents on the N-substituted phenyl or heteroaryl ring can significantly modulate the biological activity of 3,5-dibromo-4-methoxybenzamide derivatives. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with the target.

In a series of smoothened antagonists, various substituents on the N-phenyl ring led to a range of potencies. nih.gov Similarly, for salicylamide-based HBV inhibitors, weak electron-withdrawing groups on the aniline (B41778) moiety were found to be more favorable for enhancing anti-HBV activity than strong electron-withdrawing groups. nih.gov The introduction of a chlorine atom at the 3'-position of one compound significantly enhanced its potency. nih.gov

The nature and position of these substituents can be fine-tuned to optimize activity and selectivity. For example, in a series of benzamide derivatives targeting the Hedgehog signaling pathway, compound 10f, with specific substitutions, showed significant inhibitory activity. nih.gov

Table 2: Impact of N-Substituents on Biological Activity

Compound SeriesN-SubstituentEffect on ActivityReference
HBV Inhibitors (Salicylamides)Weak electron-withdrawing groupsFavorable for enhanced activity. nih.gov
HBV Inhibitors (Salicylamides)3'-ChloroSignificantly enhanced potency. nih.gov
Smoothened AntagonistsVarious phenyl substituentsModulated potency. nih.gov

Conformational Analysis and Stereochemical Requirements for Activity

The three-dimensional conformation of this compound derivatives is a critical factor for their biological activity. The spatial arrangement of the various functional groups determines how well the molecule can fit into the binding site of its target protein.

Computational methods, such as molecular docking and molecular dynamics simulations, are often used to study the preferred conformations of these molecules and their interactions with their targets. researchgate.net These studies can reveal key hydrogen bonding interactions and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.net

For example, in the case of ALK2 inhibitors, the phenyl ring of one analogue was found to stack between two amino acid residues in the binding pocket, while the protonated piperazine (B1678402) formed an electrostatic interaction with another residue. nih.gov The stereochemistry of the molecule can also be crucial. Different stereoisomers can have vastly different biological activities, as one isomer may fit into the binding site much better than the other.

The rigidity or flexibility of the molecule also plays a role. While some degree of flexibility is necessary for the molecule to adopt the correct binding conformation, excessive flexibility can be detrimental to potency and selectivity. Therefore, a balance between conformational rigidity and flexibility is often sought in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.govleidenuniv.nl This approach is instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts towards more promising candidates. leidenuniv.nl For a series of this compound derivatives, a QSAR model would be developed by systematically modifying substituents on the benzamide scaffold and evaluating their impact on a specific biological endpoint.

A typical QSAR study involves calculating various molecular descriptors that quantify physicochemical properties such as electronic effects (e.g., Hammett constants), hydrophobicity (e.g., logP), and steric parameters (e.g., Taft parameters). nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. ijpsonline.comnih.gov These methods generate contour maps that visualize the spatial regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. scispace.comtandfonline.com For instance, a CoMFA model for a series of benzamide derivatives might reveal that bulky, electron-withdrawing groups at a specific position enhance activity, while a CoMSIA model could highlight the importance of hydrogen bond donors in another region. nih.govscispace.com

Table 1: Hypothetical QSAR Model Statistics for a Series of Benzamide Derivatives

ParameterValueDescription
R² (Correlation Coefficient) 0.92Indicates a strong correlation between the predicted and observed activities for the training set.
q² (Cross-validated R²) 0.75Represents the predictive power of the model, determined by internal validation (e.g., leave-one-out).
F-statistic 110Shows the statistical significance of the regression model.
Standard Deviation 0.25Measures the dispersion of the data points from the regression line.

This table presents hypothetical statistical values for a 3D-QSAR model, illustrating the parameters used to assess a model's robustness and predictive capability. A high q² value (>0.5) is generally considered indicative of a good predictive model.

Ligand Efficiency Metrics

Ligand efficiency (LE) is a crucial metric in lead optimization that assesses the binding affinity of a compound in relation to its size (typically the number of heavy atoms, HA). researchgate.net It helps in identifying small, efficient molecules that have a higher potential for development into drugs with favorable properties. Lipophilic Ligand Efficiency (LLE) is another key parameter that relates potency to lipophilicity (logP), guiding the design of compounds with a better balance of potency and physicochemical properties to avoid issues associated with high lipophilicity. nih.gov

For a series of this compound derivatives, calculating these metrics would be essential. For example, an analog might show high potency, but if it is a large and greasy molecule, its LE and LLE values would be low, flagging it as a less desirable candidate for further development. The goal is to maximize potency while minimizing molecular size and lipophilicity. nih.gov

Table 2: Representative Ligand Efficiency Metrics for a Hypothetical Series of Analogs

Compound IDIC₅₀ (nM)Heavy Atoms (HA)logPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Lead-1 250203.50.323.1
Analog-A 150223.80.313.0
Analog-B 50213.20.374.1
Analog-C 60254.50.292.7

This table illustrates how LE and LLE are used to compare compounds. Analog-B, with a superior LE and LLE, would be prioritized for further optimization over Analog-C, despite its comparable potency, due to its more efficient binding and better-balanced lipophilicity.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. jst.go.jp These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. tandfonline.com For the this compound scaffold, a pharmacophore model would be generated based on a set of active analogs. This model serves as a 3D query to screen virtual compound libraries for novel scaffolds or to guide the design of new derivatives that fit the model's features. jst.go.jp For example, a study on benzamide analogues as FtsZ inhibitors led to a five-featured pharmacophore model containing one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings. tandfonline.com

Lead Optimization Strategies

Once a lead compound like this compound is identified, lead optimization aims to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable characteristics. nih.govfrontiersin.org This is an iterative process involving chemical synthesis and biological testing. nih.gov

Key optimization strategies for this scaffold would include:

Modification of the Benzamide Moiety: The amide bond is a key interaction point. Modifications could involve N-alkylation or replacement with bioisosteres to alter hydrogen bonding capacity and metabolic stability.

Substitution on the Phenyl Ring: The two bromine atoms and the methoxy group are key features. Replacing one or both bromine atoms with other halogens (Cl, F) or with small alkyl groups could fine-tune steric and electronic properties. nih.gov The methoxy group could be altered to other alkoxy groups or bioisosteric replacements to explore effects on potency and solubility. acs.org

Bioisosteric Replacement: Entire fragments of the molecule can be replaced with other groups that retain the essential electronic and steric properties required for activity but may improve other characteristics. For instance, the dibromo-methoxyphenyl ring could be replaced with other substituted aromatic or heteroaromatic systems. acs.org

A successful lead optimization campaign for a benzamide scaffold targeting TYK2 kinase involved modifying the phenyl ring with dichloro and cyano substitutions to improve potency and selectivity against other kinases like JAK1 and JAK2. nih.gov

Chemoinformatic Approaches to SAR Elucidation (e.g., Craig Plot)

Chemoinformatics provides computational tools to analyze and rationalize SAR data. collaborativedrug.com A classic and effective tool is the Craig plot, which is a two-dimensional plot that visualizes the physicochemical properties of different substituents. scispace.com Typically, it plots a hydrophobic parameter (like the Hansch-Fujita π constant) against an electronic parameter (like the Hammett σ constant). tandfonline.com

By mapping the biological activity of a series of this compound derivatives onto a Craig plot, medicinal chemists can readily identify which combination of properties is conducive to high activity. The plot is divided into four quadrants, each representing a different combination of hydrophobic and electronic properties (e.g., hydrophobic and electron-donating, or hydrophilic and electron-withdrawing). scispace.com To efficiently explore the SAR, a strategy is to synthesize and test analogs with substituents from each of the four quadrants. This ensures a broad and rational sampling of the chemical space, providing a clear picture of the property-activity landscape and guiding further analog design. scispace.comtandfonline.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 3,5-Dibromo-4-methoxybenzamide Analogues

The rational design and synthesis of new analogues based on the this compound core are central to advancing its therapeutic potential. This process involves strategic molecular modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural features influence biological activity. nih.govnih.gov

Key areas of focus for the design of next-generation analogues include:

Modification of the Benzamide (B126) Ring: Altering the substitution pattern on the benzamide ring can significantly impact activity. Investigations into the effects of different halogen substitutions or the introduction of other functional groups can lead to compounds with improved target engagement. nih.govnih.gov

Varying the Amide Linker: The length and flexibility of the linker connecting the benzamide moiety to other parts of the molecule can be modified to optimize binding to target proteins. nih.gov

Exploration of Diverse Side Chains: Introducing a variety of side chains can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness. nih.gov The synthesis of novel benzamide derivatives often involves the introduction of different substituents to enable detailed structure-activity analysis. mdpi.com

The synthesis of these novel analogues often employs established methods of amide bond formation, a fundamental transformation in organic synthesis. mdpi.com For instance, the reaction of a substituted benzoyl chloride with an appropriate amine is a common strategy. nih.gov The purification and characterization of these new compounds are then carried out using techniques such as silica (B1680970) gel chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.govnanobioletters.com

Exploration of Novel Biological Targets for Therapeutic Intervention

While the initial interest in benzamide derivatives may have been focused on specific targets, there is a growing recognition that these compounds can interact with a range of biological molecules, opening up new avenues for therapeutic intervention. The identification of novel biological targets for this compound and its analogues is a key research objective.

Some promising areas for target exploration include:

Kinases: Many benzamide derivatives have shown activity as kinase inhibitors, which are crucial in cancer therapy. nih.gov

G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been evaluated as antagonists for GPCRs like the Smoothened receptor, which is implicated in certain cancers. nih.govmdpi.com

Enzymes: Benzamides have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. mdpi.commdpi.com Other enzymes of interest include histone deacetylases (HDACs) and tyrosinase. nih.govresearchgate.net

Sigma Receptors: Benzamide derivatives have been designed and evaluated as ligands for sigma-1 and sigma-2 receptors, which are involved in various central nervous system disorders. nih.govaacrjournals.org

The discovery of new targets often involves screening campaigns against diverse panels of proteins and cellular assays to identify unexpected biological activities.

Application of Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

A deep understanding of how this compound and its analogues bind to their biological targets is essential for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics and kinetics of these interactions.

Techniques that are particularly valuable in this context include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon ligand binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.net This technique has been used to reveal that the binding of halogenated ligands can be enthalpically favorable but entropically unfavorable. nih.gov

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of ligand-protein complexes, revealing the precise binding mode and key intermolecular interactions, such as hydrogen bonds and halogen bonds. researchgate.netotavachemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and 1H,15N-HSQC NMR, can identify ligand binding and map the interaction site on the protein surface, even for weak binders. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to study the kinetics of ligand binding, providing association and dissociation rate constants.

These techniques, often used in combination, provide a comprehensive picture of the ligand-target interaction, guiding the optimization of lead compounds. The study of halogen bonding, a noncovalent interaction involving halogen atoms, is particularly relevant for this compound and has gained significant interest in drug design. otavachemicals.comnih.gov

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the vast chemical space of this compound derivatives, high-throughput screening (HTS) assays are indispensable. These assays allow for the rapid evaluation of large numbers of compounds for their biological activity against a specific target or in a particular cellular pathway.

The development of robust and reliable HTS assays involves several key considerations:

Assay Format: Assays can be biochemical (e.g., enzyme inhibition assays) or cell-based (e.g., reporter gene assays, cell viability assays). nih.govmdpi.com

Detection Method: Common detection methods include fluorescence, luminescence, and absorbance. For example, a modified Ellman's spectrophotometric method is used for in vitro inhibition of cholinesterases. mdpi.com

Assay Validation: It is crucial to validate the assay to ensure its accuracy, precision, and reproducibility. This includes determining parameters like the Z'-factor, which is a measure of the statistical effect size of the assay.

Fragment-Based Screening: For halogenated compounds, fragment-based screening using specialized libraries like a "Halo Library" can be a powerful approach to identify initial hits that can be elaborated into more potent leads. acs.org Halogen-enriched fragment libraries are designed to explore favorable halogen bond interactions. otavachemicals.com

The data generated from HTS campaigns provides the initial SAR that fuels the iterative cycle of drug discovery.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating various stages of the process, from target identification to lead optimization. nih.govresearchgate.net For this compound and its analogues, AI and ML can be applied in several ways:

Predictive Modeling: AI models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new, virtual compounds. jst.go.jpacs.org

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of completely new chemical scaffolds based on the this compound theme. jst.go.jpacs.org

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target, thereby prioritizing compounds for synthesis and experimental testing. jst.go.jp

Binding Pose Prediction: AI algorithms can predict how a ligand will bind to a protein, complementing experimental methods like X-ray crystallography. jst.go.jp

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the discovery of new drugs.

Mechanistic Studies at the Sub-Cellular and Molecular Levels

A thorough understanding of the mechanism of action of this compound and its derivatives at the sub-cellular and molecular levels is crucial for their effective therapeutic application. This involves elucidating the downstream effects of target engagement and how these effects translate into a therapeutic outcome.

Key areas of mechanistic investigation include:

Cellular Pathway Analysis: Identifying the cellular signaling pathways that are modulated by the compound. For example, some benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway. nih.govmdpi.com

Sub-cellular Localization: Determining where the compound accumulates within the cell, which can provide clues about its target and mechanism of action.

Molecular Dynamics Simulations: These computational simulations can provide insights into the dynamic behavior of the ligand-protein complex and the conformational changes that occur upon binding. mdpi.commdpi.com

Enzyme Kinetics: For enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type). nih.gov

These studies provide a deeper understanding of the compound's biological effects and can help to identify potential biomarkers for monitoring its activity in preclinical and clinical studies.

Challenges and Opportunities in the Development of Halogenated Benzamide-Based Research Probes and Precursors

The development of halogenated benzamide-based compounds as research probes and synthetic precursors presents both challenges and opportunities. These molecules can be valuable tools for studying biological processes and can serve as starting materials for the synthesis of more complex molecules.

Challenges:

Selectivity: Achieving high selectivity for a specific biological target can be challenging, as halogenated compounds can sometimes exhibit off-target effects. otavachemicals.com

Reactivity: Some halogenated fragments have been found to be reactive and can form covalent bonds with proteins, which may not be the intended mode of action. researchgate.net

Synthesis: The synthesis of complex halogenated benzamides can be challenging and may require multi-step synthetic routes. nih.gov

Opportunities:

Research Probes: Radioiodinated benzamide derivatives, for example, can be used as in vivo diagnostic agents for imaging tumors that express specific targets like sigma receptors. aacrjournals.org

Synthetic Precursors: The dibromo-substituents on the benzamide ring provide handles for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of analogues. nih.gov

Halogen Bonding: The bromine atoms in this compound can participate in halogen bonding, a directional and tunable noncovalent interaction that can be exploited to enhance binding affinity and selectivity. otavachemicals.comnih.gov The use of halogens to improve drug potency is a standard practice in medicinal chemistry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.